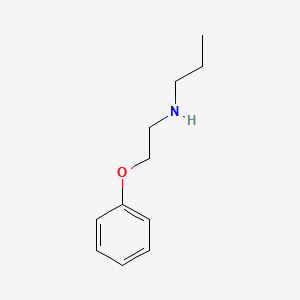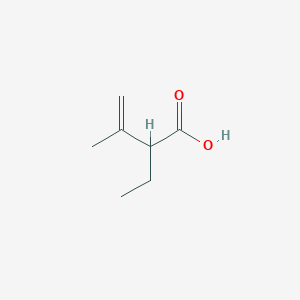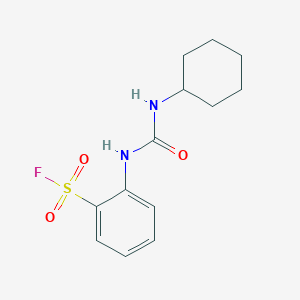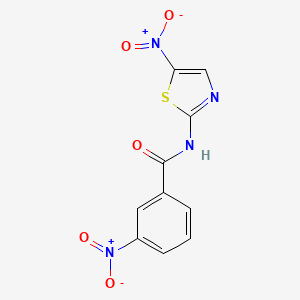
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H6N4O4S It is characterized by the presence of a benzamide group substituted with nitro and thiazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the nitration of benzamide followed by the introduction of the thiazolyl group. One common method involves the reaction of 3-nitrobenzoyl chloride with 5-nitro-2-thiazolamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The thiazolyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Major Products Formed
Reduction: 3-amino-N-(5-amino-2-thiazolyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiazolyl group.
科学研究应用
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its antimicrobial properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets in cells. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Disrupting Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell death.
Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
相似化合物的比较
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
Nitazoxanide: A thiazolide compound with antiparasitic activity. It shares a similar thiazolyl group but has different substituents on the benzamide moiety.
Niclosamide: An anthelmintic drug with a similar benzamide structure but different functional groups.
Metronidazole: A nitroimidazole antibiotic with a similar nitro group but different overall structure.
The uniqueness of this compound lies in its specific combination of nitro and thiazolyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
64724-88-5 |
|---|---|
分子式 |
C10H6N4O5S |
分子量 |
294.25 g/mol |
IUPAC 名称 |
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6N4O5S/c15-9(6-2-1-3-7(4-6)13(16)17)12-10-11-5-8(20-10)14(18)19/h1-5H,(H,11,12,15) |
InChI 键 |
QFPGKQYYQDTOFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
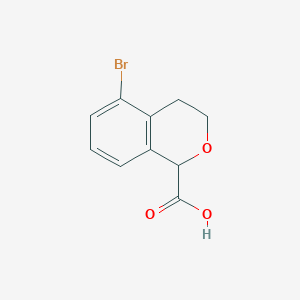
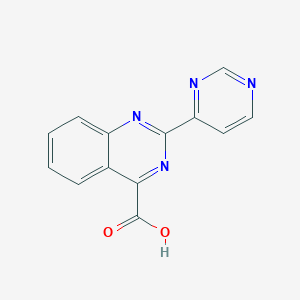

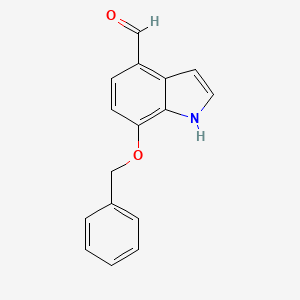

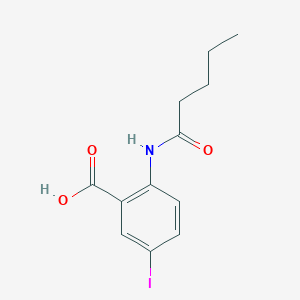

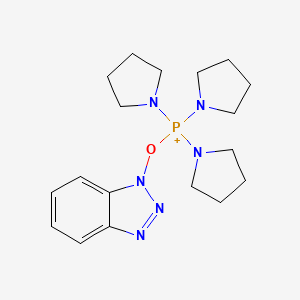
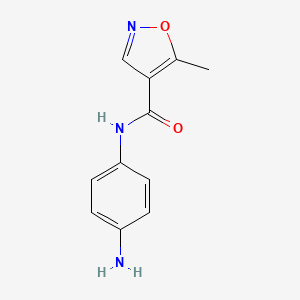
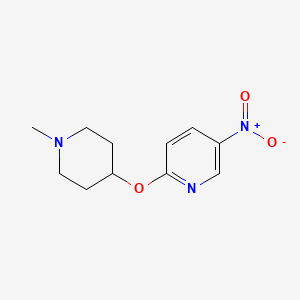
![7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B8747302.png)
